molecular formula C14H19NO B14584622 Cyclohexanecarboxamide, 1-methyl-4-phenyl- CAS No. 61405-21-8

Cyclohexanecarboxamide, 1-methyl-4-phenyl-

Cat. No.: B14584622
CAS No.: 61405-21-8
M. Wt: 217.31 g/mol
InChI Key: DJUORLCPYDGICG-UHFFFAOYSA-N
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Description

Cyclohexanecarboxamide, 1-methyl-4-phenyl- is an organic compound with the molecular formula C14H19NO and a molecular weight of 217.31 g/mol . This compound is known for its unique structure, which includes a cyclohexane ring, a carboxamide group, and a phenyl group. It is used in various scientific research applications due to its interesting chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

Cyclohexanecarboxamide, 1-methyl-4-phenyl- can be synthesized through several methods. One common method involves the reaction of cyclohexanecarboxylic acid with an amine derivative under specific conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete conversion .

Industrial Production Methods

In industrial settings, the production of Cyclohexanecarboxamide, 1-methyl-4-phenyl- often involves large-scale chemical reactors where the reactants are combined under controlled conditions. The process may include steps such as purification and crystallization to obtain the final product with high purity .

Chemical Reactions Analysis

Types of Reactions

Cyclohexanecarboxamide, 1-methyl-4-phenyl- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Cyclohexanecarboxamide, 1-methyl-4-phenyl- has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities, including interactions with enzymes and receptors.

    Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Cyclohexanecarboxamide, 1-methyl-4-phenyl- involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The pathways involved may include signal transduction and metabolic processes, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Cyclohexanecarboxamide, 1-methyl-4-phenyl- is unique due to the presence of both a cyclohexane ring and a phenyl group, which confer distinct chemical properties and reactivity. This combination makes it a valuable compound for various research applications .

Properties

CAS No.

61405-21-8

Molecular Formula

C14H19NO

Molecular Weight

217.31 g/mol

IUPAC Name

1-methyl-4-phenylcyclohexane-1-carboxamide

InChI

InChI=1S/C14H19NO/c1-14(13(15)16)9-7-12(8-10-14)11-5-3-2-4-6-11/h2-6,12H,7-10H2,1H3,(H2,15,16)

InChI Key

DJUORLCPYDGICG-UHFFFAOYSA-N

Canonical SMILES

CC1(CCC(CC1)C2=CC=CC=C2)C(=O)N

Origin of Product

United States

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